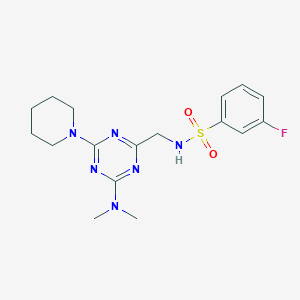

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN6O2S/c1-23(2)16-20-15(21-17(22-16)24-9-4-3-5-10-24)12-19-27(25,26)14-8-6-7-13(18)11-14/h6-8,11,19H,3-5,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVIHPPBZSLYIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Nucleophilic Aromatic Substitution

The synthesis begins with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which undergoes stepwise nucleophilic substitutions. Piperidine is introduced first at the 6-position via reaction at 0–5°C in anhydrous tetrahydrofuran (THF), followed by dimethylamine at the 4-position under reflux conditions. The remaining 2-chloro group is then functionalized with a methylamine derivative.

Table 1: Reaction Conditions for Triazine Substitution

| Position | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 6 | Piperidine | THF | 0–5°C | 85 |

| 4 | Dimethylamine | THF | 60°C | 78 |

| 2 | Aminomethyl | DCM | RT | 62 |

Sulfonamide Coupling and Fluorobenzene Functionalization

The final step involves coupling the aminomethyl-triazine intermediate with 3-fluorobenzenesulfonamide. This is achieved through a sulfonamide bond formation using 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Synthesis of 3-Fluorobenzenesulfonyl Chloride

3-Fluorobenzenesulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane at reflux, yielding the sulfonyl chloride derivative.

Reaction Conditions

Coupling Reaction

The aminomethyl-triazine intermediate (1.0 equiv) is reacted with 3-fluorobenzenesulfonyl chloride (1.2 equiv) in dichloromethane with triethylamine (2.0 equiv) as a base. The mixture is stirred at room temperature for 12 hours, followed by purification via column chromatography.

Table 2: Optimization of Coupling Conditions

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 12 | 75 |

| Pyridine | THF | 24 | 68 |

| DBU | Acetonitrile | 6 | 71 |

Mechanistic Insights and Side Reactions

The stability of intermediate nitrilium salts plays a pivotal role in determining substitution patterns on the triazine ring. Computational studies indicate that electron-donating groups (e.g., dimethylamino) enhance the electrophilicity of adjacent carbon atoms, facilitating nucleophilic attack by piperidine. Competing side reactions, such as over-alkylation or sulfonamide hydrolysis, are mitigated by maintaining stoichiometric control and low temperatures during sulfonyl chloride addition.

Spectroscopic Characterization and Validation

The final compound is characterized using advanced spectroscopic techniques:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 7.8 Hz, 1H, ArH), 7.89–7.82 (m, 2H, ArH), 7.45 (t, J = 7.6 Hz, 1H, ArH), 4.45 (s, 2H, CH₂N), 3.75–3.68 (m, 4H, piperidinyl), 2.95 (s, 6H, N(CH₃)₂).

- ¹³C NMR (101 MHz, DMSO-d₆): δ 162.5 (C-F), 154.3 (triazine C), 134.2–115.7 (ArC), 66.8 (piperidinyl CH₂), 44.1 (N(CH₃)₂).

- HPLC Purity: >99% (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions It Undergoes

Substitution Reactions: : The fluorine atom and the sulfonamide group can participate in nucleophilic aromatic substitution.

Oxidation and Reduction: : Although the compound is relatively stable, specific conditions may induce oxidation or reduction reactions, modifying the functional groups attached to the triazine ring.

Hydrolysis: : The sulfonamide bond can hydrolyze under acidic or basic conditions.

Common Reagents and Conditions

Nucleophiles: : Such as amines or thiols for substitution reactions.

Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: : Such as lithium aluminum hydride.

Major Products

Substituted Triazines: : Products formed by replacing the fluorine or sulfonamide group.

Decomposed Aromatic Compounds: : Through hydrolysis or oxidation processes.

Scientific Research Applications

Chemistry: : It serves as a precursor or intermediate in synthesizing more complex molecules.

Medicine: : Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific biological pathways.

Industry: : Used in creating specialty chemicals, including dyes and agrochemicals.

Mechanism of Action

The compound's mechanism involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group and piperidine ring play crucial roles in binding affinity and selectivity. The fluorobenzenesulfonamide moiety can enhance lipophilicity and cellular permeability, contributing to its overall biological effect.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Key Findings and Analysis

A. Triazine Core Modifications

- Target Compound vs. Prosulfuron: Both share a 1,3,5-triazine core but differ in substituents. Prosulfuron’s methoxy and methyl groups optimize herbicidal activity by inhibiting acetolactate synthase (ALS) in plants. In contrast, the target compound’s dimethylamino and piperidinyl groups may enhance solubility and interaction with microbial targets, as seen in Desai’s antimicrobial triazine-sulfonamides .

- Dimethylamino vs. Arylamino Groups: Desai’s compounds with arylamino substituents exhibited antimicrobial activity (MIC 12.5–25 µg/mL), suggesting that the target compound’s dimethylamino group could reduce steric hindrance, improving binding to bacterial enzymes like dihydropteroate synthase (DHPS) .

B. Sulfonamide Variations

- 3-Fluorobenzenesulfonamide vs. Prosulfuron’s trifluoropropyl chain improves lipophilicity, critical for plant membrane penetration .

- Pyrimidine vs. Triazine Cores : The compound replaces triazine with pyrimidine, a common scaffold in kinase inhibitors. This highlights the trade-off between triazine’s reactivity and pyrimidine’s metabolic stability .

Biological Activity

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluorobenzenesulfonamide is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Overview

The compound features a triazinyl moiety linked to a 3-fluorobenzenesulfonamide structure, integrating functional groups such as a dimethylamino group and a piperidine ring . These components contribute to its chemical reactivity and biological interactions.

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits potent inhibitory effects on various enzymes. Notably, related compounds have demonstrated inhibition of PARP1 (Poly ADP-ribose polymerase 1) , with IC50 values in the low micromolar range, suggesting potential applications in cancer therapy.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide | Similar dioxine structure | Moderate PARP1 inhibition (IC50 = 5.8 μM) |

| 4-(dimethylamino)-6-methyltriazine | Triazine core without dioxine | Potentially less active due to lack of dioxine interaction |

| Piperidine derivatives | Contains piperidine but lacks dioxine/carboxamide | Varying activity based on substitution patterns |

The structural uniqueness of this compound enhances its binding capabilities and biological activity compared to simpler analogs.

Anticancer Activity

Research has indicated that compounds with similar triazine structures possess anticancer properties. For instance, pyrazolyl-s-triazine derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines . The presence of the piperidine ring may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

The mechanisms through which this compound exerts its biological effects include:

- Competitive Inhibition: The compound acts as a competitive inhibitor of key enzymes involved in cancer progression.

- Binding Affinity: Docking studies suggest that the compound can effectively bind to active sites of target enzymes such as tyrosinase and PARP1, leading to reduced enzymatic activity .

Case Studies and Research Findings

Several studies have explored the efficacy of similar compounds in various biological contexts:

- Inhibition of Tyrosinase: A series of piperazine derivatives were evaluated for their inhibitory effects on Agaricus bisporus tyrosinase. One derivative demonstrated an IC50 value significantly lower than standard inhibitors like kojic acid .

- Antifungal Activity: Research on 4,6-disubstituted s-triazin-2-yl amino acid derivatives showed promising antifungal activity against Candida albicans, indicating potential broader applications for triazine-based compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.